molecular formula C8H14O3 B2566109 5,8-Dioxaspiro[3.5]nonan-9-ylmethanol CAS No. 2470440-47-0

5,8-Dioxaspiro[3.5]nonan-9-ylmethanol

Cat. No.: B2566109
CAS No.: 2470440-47-0
M. Wt: 158.197
InChI Key: UEEMEZVHQXFUJI-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[35]nonan-9-ylmethanol is a chemical compound with the molecular formula C8H14O3 It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3.5]nonan-9-ylmethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a formaldehyde derivative. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.5]nonan-9-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Scientific Research Applications

5,8-Dioxaspiro[3.5]nonan-9-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.5]nonan-9-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dioxaspiro[3.5]nonane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    9-Hydroxy-5,8-dioxaspiro[3.5]nonane: Similar structure but with different functional groups, leading to different reactivity and applications.

Uniqueness

5,8-Dioxaspiro[3.5]nonan-9-ylmethanol is unique due to its combination of a spirocyclic structure and a hydroxyl group. This combination provides a versatile platform for various chemical modifications and applications in research and industry.

Properties

IUPAC Name

5,8-dioxaspiro[3.5]nonan-9-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-6-7-8(2-1-3-8)11-5-4-10-7/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEMEZVHQXFUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(OCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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